molecular formula C11H6F3NO2S B13179228 2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride

2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride

Cat. No.: B13179228
M. Wt: 273.23 g/mol
InChI Key: NPMFLFHWHLZSNK-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, as well as a sulfonyl fluoride group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors and other advanced technologies can improve the efficiency and safety of these processes.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents like AlF₃, CuF₂, and Bu₄N⁺F⁻, as well as oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride involves its interaction with molecular targets through its fluorine atoms and sulfonyl fluoride group. The strong electron-withdrawing effect of the fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The sulfonyl fluoride group can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine
  • Pentafluoropyridine

Uniqueness

2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a sulfonyl fluoride group, which confer distinct chemical properties. Compared to other fluorinated pyridines, this compound offers a combination of stability, reactivity, and versatility in chemical reactions .

Properties

Molecular Formula

C11H6F3NO2S

Molecular Weight

273.23 g/mol

IUPAC Name

2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride

InChI

InChI=1S/C11H6F3NO2S/c12-8-3-1-2-7(6-8)9-4-5-10(11(13)15-9)18(14,16)17/h1-6H

InChI Key

NPMFLFHWHLZSNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)S(=O)(=O)F)F

Origin of Product

United States

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